molecular formula C17H12ClN3O3 B2751478 [(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 1223026-47-8

[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2751478
CAS No.: 1223026-47-8
M. Wt: 341.75
InChI Key: FSMIUFFWTWSPNO-UHFFFAOYSA-N
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Description

[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a quinoline moiety and a chloropyridine carboxylate group

Chemical Reactions Analysis

[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate undergoes several types of chemical reactions:

Scientific Research Applications

[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The chloropyridine group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

[2-oxo-2-(quinolin-5-ylamino)ethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-15-7-6-11(9-20-15)17(23)24-10-16(22)21-14-5-1-4-13-12(14)3-2-8-19-13/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMIUFFWTWSPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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